2-Acetamido-N-methylprop-2-enamide
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Overview
Description
2-Acetamido-N-methylprop-2-enamide is an organic compound with the molecular formula C6H11NO2 It is a derivative of acrylamide and features an acetamido group attached to the nitrogen atom of the acrylamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Acetamido-N-methylprop-2-enamide can be synthesized through the reaction of methacryloyl chloride with N-methylacetamide in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at low temperatures to prevent side reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
2-Acetamido-N-methylprop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: Nucleophilic substitution reactions can occur at the acetamido group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
2-Acetamido-N-methylprop-2-enamide has several scientific research applications:
Polymer Chemistry: It is used as a monomer in the synthesis of molecularly imprinted polymers, which have applications in selective adsorption and separation processes.
Medicinal Chemistry: The compound is investigated for its potential use in drug development due to its structural similarity to biologically active molecules.
Biological Studies: It serves as a model compound in studies of enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of 2-acetamido-N-methylprop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The acetamido group can form hydrogen bonds with active sites, while the acrylamide moiety can participate in covalent bonding or other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
N-Benzyl-2-acetamidoprop-2-enamide: This compound has a benzyl group attached to the nitrogen atom, which can influence its reactivity and applications.
2-Acetamido-N-benzylprop-2-enamide: Similar to the above, but with different substituents that affect its chemical properties.
Uniqueness
2-Acetamido-N-methylprop-2-enamide is unique due to its specific structure, which combines the properties of acrylamide and acetamido groups. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications.
Properties
CAS No. |
73491-58-4 |
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Molecular Formula |
C6H10N2O2 |
Molecular Weight |
142.16 g/mol |
IUPAC Name |
2-acetamido-N-methylprop-2-enamide |
InChI |
InChI=1S/C6H10N2O2/c1-4(6(10)7-3)8-5(2)9/h1H2,2-3H3,(H,7,10)(H,8,9) |
InChI Key |
ZHSJYBHCBFLWPF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC(=C)C(=O)NC |
Origin of Product |
United States |
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